Superior Dopamine D4 Receptor Binding Affinity of a 2-(3-Chloro-4-methylphenoxy)ethan-1-amine Derived Ligand vs. 3-Chloro Analogs
A derivative containing the 2-(3-chloro-4-methylphenoxy)ethan-1-amine scaffold, specifically [2-(3-Chloro-4-methyl-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine, exhibits exceptional binding affinity for the human dopamine D4 receptor (Ki = 0.520 nM) [1]. This is approximately 7.5-fold more potent than its direct analog [2-(3-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine, which has a Ki of 3.90 nM for the same receptor [2]. The addition of the 4-methyl group significantly enhances receptor interaction.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D4 receptor |
|---|---|
| Target Compound Data | Ki = 0.520 nM ([2-(3-Chloro-4-methyl-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine) |
| Comparator Or Baseline | Ki = 3.90 nM ([2-(3-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine) |
| Quantified Difference | 7.5-fold lower Ki (higher affinity) |
| Conditions | Recombinant human dopamine D4 receptor expressed in CHO cells, using [3H]spiperone displacement assay [1], [2] |
Why This Matters
This substantial increase in binding affinity is critical for neuroscience research focused on D4 receptor-mediated pathways, where high-potency ligands are required for effective target engagement and in vivo studies.
- [1] BindingDB. BDBM50061334: [2-(3-Chloro-4-methyl-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine. Affinity Data: Ki = 0.520 nM for human dopamine D4 receptor. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061334 View Source
- [2] BindingDB. BDBM50061349: [2-(3-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine. Affinity Data: Ki = 3.90 nM for human dopamine D4 receptor. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061349 View Source
